

# One-pot synthesis of pyrazole-thiazole carboxamide hybrids

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## Compound of Interest

**Compound Name:** *1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide*

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Application Note: One-Pot Synthesis of Pyrazole-Thiazole Carboxamide Hybrids

## Introduction & Rationale

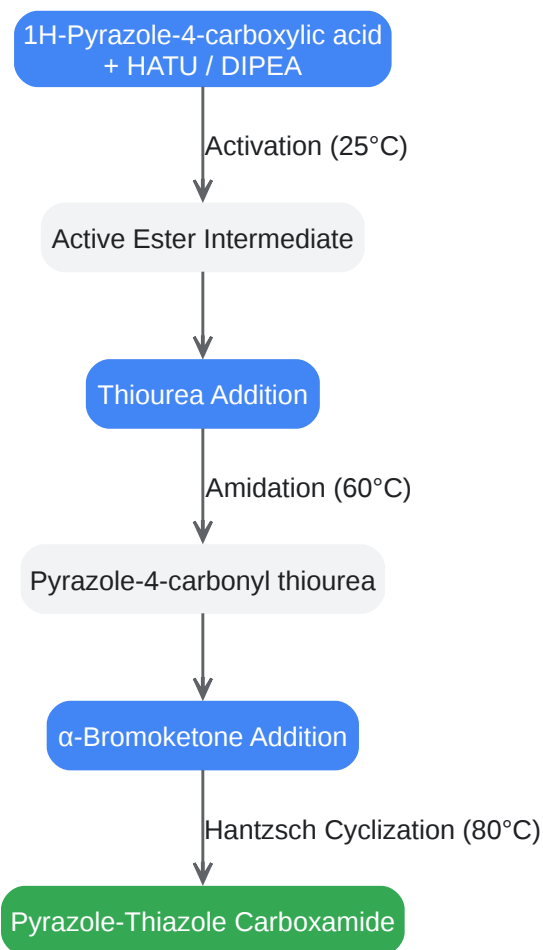
The pyrazole-thiazole carboxamide hybrid has emerged as a privileged, highly modular scaffold in modern medicinal and agricultural chemistry. These molecular hybrids are exceptionally potent Succinate Dehydrogenase (SDH) inhibitors, demonstrating broad-spectrum fungicidal activity against destructive phytopathogens such as *Rhizoctonia cerealis*, *Sclerotinia sclerotiorum*, and *Valsa mali*[1][2]. Furthermore, the tunable nature of the thiazole and pyrazole rings allows these compounds to act as compelling antimicrobial and anticancer agents[3][4].

Historically, the synthesis of these hybrids required tedious multi-step procedures involving the isolation of unstable acyl thiourea intermediates, leading to poor atom economy and diminished overall yields. This application note details a highly optimized, one-pot sequential protocol. By coupling an amidation reaction directly with a Hantzsch thiazole cyclization, researchers can rapidly generate diverse libraries of pyrazole-thiazole carboxamides without intermediate purification.

## Mechanistic Causality in the One-Pot Workflow

The success of this one-pot synthesis relies on precise control over reaction kinetics and the strategic selection of reagents:

- **Activation:** The reaction initiates with the activation of 1H-pyrazole-4-carboxylic acid using HATU and DIPEA. HATU is selected over EDC/HOBt because it rapidly forms a highly reactive 7-azabenzotriazole active ester, which is crucial for driving the subsequent amidation to completion in a single pot.
- **Amidation:** Thiourea is introduced to form the pyrazole-4-carbonyl thiourea intermediate. The use of a polar aprotic solvent (DMF) is critical here, as it maintains the solubility of both the highly polar thiourea and the organic precursors.
- **Hantzsch Cyclization:** Without isolation, an  $\alpha$ -bromoketone is added. The sulfur atom of the acyl thiourea acts as a potent nucleophile, attacking the  $\alpha$ -carbon of the bromoketone. Subsequent intramolecular cyclization and dehydration yield the thiazole ring. The continuous presence of DIPEA is mechanically vital; it neutralizes the hydrobromide (HBr) generated during cyclization, preventing the premature protonation of the thiazole nitrogen which would otherwise stall the final aromatization step.



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Fig 1: One-pot sequential amidation and Hantzsch cyclization workflow.

## Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, utilizing visual and chromatographic cues to ensure each step is successful before proceeding.

Materials Required:

- 1H-pyrazole-4-carboxylic acid derivative (1.0 equiv, 1.0 mmol)
- Thiourea (1.2 equiv, 1.2 mmol)
- Substituted

-bromoketone (1.1 equiv, 1.1 mmol)

- HATU (1.2 equiv, 1.2 mmol)
- N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)
- Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

#### Step-by-Step Methodology:

- Activation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve the 1H-pyrazole-4-carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) at 0 °C.
  - Validation Check: Stir for 30 minutes at room temperature. Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the baseline pyrazole acid spot and the emergence of a less polar active ester spot validates successful activation.
- Acyl Thiourea Formation: Add thiourea (1.2 mmol) directly to the reaction mixture. Elevate the temperature to 60 °C and stir for 2 hours.
  - Validation Check: The solution will transition from pale yellow to a slightly cloudy suspension as the acyl thiourea forms. TLC will indicate the consumption of the active ester.
- In Situ Hantzsch Cyclization: Cool the mixture slightly and add the -bromoketone (1.1 mmol) dropwise. Attach a reflux condenser and heat the reaction to 80 °C for 4 hours.
  - Validation Check: The solution will transition to a deep amber color. The progress of the cyclization is confirmed by the precipitation of DIPEA·HBr salts.
- Workup & Purification: Quench the reaction by pouring the mixture into 50 mL of crushed ice water. Stir vigorously for 15 minutes. Filter the resulting precipitate under a vacuum, wash with cold water (3 × 10 mL), and dry. Recrystallize from hot ethanol to yield the analytically pure pyrazole-thiazole carboxamide hybrid.

## Quantitative Data & Optimization

The efficiency of the one-pot synthesis is highly dependent on the solvent and base utilized. Table 1 summarizes the optimization parameters, demonstrating that the DMF/DIPEA system provides the optimal thermodynamic environment for both the amidation and cyclization steps.

Table 1: Optimization of One-Pot Reaction Conditions

Entry	Solvent	Base	Temp (°C)	Time (h)	Yield (%)	Observation
1	EtOH	Et <sub>3</sub> N	80	6	45	Poor solubility of intermediates.
2	DMF	Et <sub>3</sub> N	80	6	62	Moderate yield; side reactions observed.
3	DMF	DIPEA	80	4	88	Optimal conversion; clean TLC profile.
4	DMSO	DIPEA	80	4	75	Difficult solvent removal during workup.
5	DMF	DIPEA	25	12	30	Incomplete Hantzsch cyclization.

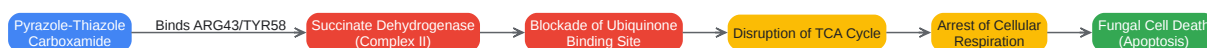
Once synthesized, these hybrids exhibit profound biological efficacy. Table 2 highlights the comparative in vitro antifungal activity of synthesized derivatives against commercial standards[1][2].

Table 2: In Vitro Antifungal Activity (EC<sub>50</sub>, µg/mL)

Compound / Standard	R-Group Substitution	Rhizoctonia cerealis	Sclerotinia sclerotiorum
Derivative 6d	4-Cl-Phenyl	5.11	4.20
Derivative 6i	2,4-diF-Phenyl	1.77	1.95
Boscalid (Control)	-	9.19	0.51
Thifluzamide (Control)	-	22.12	>50.00

## Biological Pathway & Application

The primary mode of action for these synthesized hybrids is the competitive inhibition of Succinate Dehydrogenase (Complex II) in the mitochondrial respiratory chain. The pyrazole-thiazole carboxamide acts as a structural mimic of ubiquinone. Molecular docking studies indicate that the carboxamide linker and the thiazole ring form critical hydrogen bonds and stacking interactions with residues such as ARG43, TYR58, and TRP173 within the SDH binding pocket[5].



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Fig 2: Mechanism of action for SDH inhibition by pyrazole-thiazole carboxamides.

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## Sources

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